4-(Dimethylboranyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylboranyl)benzoic acid is an organic compound that features a benzoic acid core with a dimethylboranyl group attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylboranyl)benzoic acid typically involves the introduction of the dimethylboranyl group to a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a boronic acid or boronate ester as a reagent. The reaction is catalyzed by palladium and often requires a base such as potassium carbonate. The reaction conditions are generally mild, making this method suitable for a wide range of substrates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylboranyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
4-(Dimethylboranyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its unique properties.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Dimethylboranyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the boranyl group. This group can facilitate the formation of carbon-carbon bonds through transmetalation processes in palladium-catalyzed reactions . Additionally, the carboxylic acid group can interact with biological molecules, potentially influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but with an amino group instead of a boranyl group.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group, used in different types of substitution reactions.
Uniqueness
The boranyl group allows for unique interactions in chemical reactions, making this compound valuable for specific synthetic applications .
Properties
CAS No. |
858645-98-4 |
---|---|
Molecular Formula |
C9H11BO2 |
Molecular Weight |
162.00 g/mol |
IUPAC Name |
4-dimethylboranylbenzoic acid |
InChI |
InChI=1S/C9H11BO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI Key |
TVOWCYIZXNCMLH-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.